molecular formula C11H11F3O B15334319 3-[3-(Trifluoromethyl)phenyl]cyclobutanol CAS No. 2007925-18-8

3-[3-(Trifluoromethyl)phenyl]cyclobutanol

Cat. No.: B15334319
CAS No.: 2007925-18-8
M. Wt: 216.20 g/mol
InChI Key: MEAZYCSPYSPOTL-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]cyclobutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol typically involves the trifluoromethylation of a phenyl ring followed by cyclobutanol formation. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can also be employed for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutane derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutanone.

    Reduction: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutane.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]cyclobutanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol involves its interaction with molecular targets through its trifluoromethyl group, which enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)phenyl]cyclobutanol is unique due to the presence of both a trifluoromethyl group and a cyclobutanol moiety, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, hydrophobicity, and electron-withdrawing capability, making it valuable in various applications .

Properties

CAS No.

2007925-18-8

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-ol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2

InChI Key

MEAZYCSPYSPOTL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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